molecular formula C16H17N3 B8632911 3-((6-isopropylpyridin-3-yl)methyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 918513-12-9

3-((6-isopropylpyridin-3-yl)methyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B8632911
CAS No.: 918513-12-9
M. Wt: 251.33 g/mol
InChI Key: BSJWRNUQVISVIE-UHFFFAOYSA-N
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Description

3-((6-isopropylpyridin-3-yl)methyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs), which play a crucial role in various types of tumors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((6-isopropylpyridin-3-yl)methyl)-1H-pyrrolo[2,3-b]pyridine typically involves multiple steps. One common method includes the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes, followed by the addition of propargylamine to the obtained acetylenes. The final step involves intramolecular cyclization catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) to form the desired pyrrolo[2,3-b]pyridine structure .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-((6-isopropylpyridin-3-yl)methyl)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral conditions.

    Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

    Substitution: NaH or KOtBu in aprotic solvents like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could lead to the formation of reduced pyridine derivatives.

Scientific Research Applications

3-((6-isopropylpyridin-3-yl)methyl)-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-((6-isopropylpyridin-3-yl)methyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with FGFRs. By inhibiting these receptors, the compound can disrupt the FGFR signaling pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells . The molecular targets include FGFR1, FGFR2, and FGFR3, with varying degrees of inhibitory activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((6-isopropylpyridin-3-yl)methyl)-1H-pyrrolo[2,3-b]pyridine is unique due to its potent inhibitory activity against multiple FGFRs, making it a promising candidate for cancer therapy. Its structure allows for specific interactions with the FGFRs, which is not commonly observed in other similar compounds.

Properties

CAS No.

918513-12-9

Molecular Formula

C16H17N3

Molecular Weight

251.33 g/mol

IUPAC Name

3-[(6-propan-2-ylpyridin-3-yl)methyl]-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C16H17N3/c1-11(2)15-6-5-12(9-18-15)8-13-10-19-16-14(13)4-3-7-17-16/h3-7,9-11H,8H2,1-2H3,(H,17,19)

InChI Key

BSJWRNUQVISVIE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC=C(C=C1)CC2=CNC3=C2C=CC=N3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 3-(6-Isopropyl-pyridin-3-ylmethyl)-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine (39, 35.0 mg, 0.086 mmol) in tetrahydrofuran (3.0 mL) was added tetra-n-butylammonium fluoride (29 mg, 0.11 mmol). The reaction was stirred at 20° C. for 30 minutes. The reaction mixture was poured into water and extracted with ethyl acetate. The organic layer was washed with brine, dried over sodium sulfate, concentrated and purified by silica gel column chromatography eluting with 10% methanol in dichloromethane to give compound (P-0019, 18.0 mg, 81.9%). MS (ESI) [M+H+]+=252.
Name
3-(6-Isopropyl-pyridin-3-ylmethyl)-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine
Quantity
35 mg
Type
reactant
Reaction Step One
Quantity
29 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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